Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate typically involves the condensation of 2-methoxyphenyl isocyanate with ethyl 2-amino-5-methylthiophene-3-carboxylate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-methylthiophene-3-carboxylate: A structurally similar compound with different functional groups.
2-Methoxyphenyl isocyanate: A precursor used in the synthesis of the target compound.
Suprofen: A thiophene-based nonsteroidal anti-inflammatory drug.
Uniqueness
Ethyl 2-{[(2-methoxyphenyl)carbonyl]amino}-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and thiophene moieties contribute to its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C16H17NO4S |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 2-[(2-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H17NO4S/c1-4-21-16(19)12-9-10(2)22-15(12)17-14(18)11-7-5-6-8-13(11)20-3/h5-9H,4H2,1-3H3,(H,17,18) |
InChI Key |
OWOQYWSCQUOIRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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